2-(2-Chloroethylthio)ethylthioethene
CAS No.: 114811-36-8
Cat. No.: VC19144396
Molecular Formula: C6H11ClS2
Molecular Weight: 182.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114811-36-8 |
|---|---|
| Molecular Formula | C6H11ClS2 |
| Molecular Weight | 182.7 g/mol |
| IUPAC Name | 1-(2-chloroethylsulfanyl)-2-ethenylsulfanylethane |
| Standard InChI | InChI=1S/C6H11ClS2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2 |
| Standard InChI Key | CBVAXGNCAZECCK-UHFFFAOYSA-N |
| Canonical SMILES | C=CSCCSCCCl |
Introduction
Chemical Structure and Nomenclature
Structural Interpretation
The systematic name 2-(2-Chloroethylthio)ethylthioethene suggests a branched thioether structure. Breaking down the nomenclature:
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Thioethene core: A central ethene (C=C) group substituted with two thioether (-S-) linkages.
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Substituents: One branch is a 2-chloroethylthio group (-S-CH2CH2Cl), while the other is an ethylthio group (-S-CH2CH3).
The proposed structure aligns with CH2=CH-S-CH2CH2-S-CH2CH2Cl, though stereochemical variations (e.g., cis vs. trans) remain unexplored in available literature.
Relationship to Sulfur Mustards
Synthesis and Manufacturing
Hypothetical Synthetic Routes
While no direct synthesis of 2-(2-Chloroethylthio)ethylthioethene is documented, analogous methods for di(2-chloroethyl) ether and (2-chloroethylthio)-1,4-naphthoquinones provide actionable insights :
Route 1: Thionyl Chloride-Mediated Chlorination
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Starting Material: Ethylene glycol derivative with thioether groups.
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Reaction: Treatment with thionyl chloride (SOCl2) at 90–130°C for 60–150 minutes .
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Mechanism: Nucleophilic substitution replaces hydroxyl groups with chlorine atoms.
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Product Isolation: Vacuum distillation at 108–110°C/10 mmHg .
Route 2: Thiol-Ene Click Chemistry
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Starting Material: Ethene with protected thiol groups.
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Reaction: Sequential addition of 2-mercaptoethanol and chlorination.
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Advantages: High regioselectivity and mild conditions.
Industrial Scalability Challenges
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Solvent Selection: Traditional methods use benzene and pyridine, which are carcinogenic . Modern approaches prioritize green solvents (e.g., dimethyl carbonate).
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Yield Optimization: Pilot-scale reactions for similar compounds achieve ~70% yield, but purification remains labor-intensive .
Physicochemical Properties
Predicted Characteristics
Spectroscopic Data
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NMR: Expected signals: δ 3.7–3.9 ppm (CH2Cl), δ 2.8–3.1 ppm (CH2-S), δ 5.3–5.7 ppm (C=C).
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MS: Molecular ion peak at m/z 201.7 (M+) with fragments at m/z 123 (loss of CH2CH2Cl).
Applications in Biomedical Research
Anticancer Activity of Analogous Compounds
Recent studies on (2-chloroethylthio)-1,4-naphthoquinones demonstrate potent cytotoxicity in prostate cancer cells (IC50 = 0.38–2.85 µM) . Key mechanisms include:
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DNA Alkylation: 2-Chloroethylthio groups alkylate guanine residues, inducing apoptosis .
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ROS Generation: Quinone moieties disrupt mitochondrial electron transport, elevating reactive oxygen species (ROS) .
Table 1: Cytotoxicity of Selected 2-Chloroethylthio Derivatives
| Compound | PC-3 Cells (IC50, µM) | Selectivity Index (PNT2/PC-3) |
|---|---|---|
| 30 (mono-substituted) | 0.49 ± 0.09 | 1.6 |
| 31 (bis-substituted) | 0.38 ± 0.03 | 2.2 |
Limitations in Therapeutic Development
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Toxicity: Non-selective alkylation damages healthy cells, necessitating targeted delivery systems.
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Hydrolytic Instability: Rapid degradation in plasma limits bioavailability.
Recent Advances and Future Directions
Hybrid Drug Design
Conjugation with nanoparticles (e.g., liposomes) enhances tumor targeting and reduces off-site toxicity . For example, PEGylated formulations improve circulation time by 300% in murine models.
Catalytic Applications
Pd-catalyzed cross-coupling reactions utilize thioethers as ligands, achieving turnover numbers (TON) >10,000 in Suzuki-Miyaura reactions.
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